

An In-depth Technical Guide to 4-Fluorophenol: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenol (p-fluorophenol) is a halogenated aromatic organic compound with significant applications as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique chemical properties, stemming from the interplay between the hydroxyl group and the fluorine atom at the para position, make it a subject of considerable interest in medicinal and materials chemistry.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, structural characteristics, spectroscopic data, and key synthetic and reactive protocols of **4-fluorophenol**. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, logical and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its chemical behavior.

Chemical Structure and Identification

4-Fluorophenol is a monosubstituted phenol where a fluorine atom replaces the hydrogen atom at the para-position (position 4) of the benzene ring relative to the hydroxyl group.[3] This substitution significantly influences the electronic properties of the molecule, enhancing its acidity compared to phenol.[2]



Identifier	Value
IUPAC Name	4-fluorophenol[3]
Synonyms	p-Fluorophenol, 4-Hydroxyfluorobenzene[4]
CAS Number	371-41-5[5]
Molecular Formula	C ₆ H ₅ FO[5]
Molecular Weight	112.10 g/mol [3]
Canonical SMILES	C1=CC(=CC=C1O)F[3]
InChI Key	RHMPLDJJXGPMEX-UHFFFAOYSA-N[5]

Physicochemical Properties

4-Fluorophenol is a pale yellow or white crystalline solid at room temperature with a characteristic phenolic odor.[2][4] It is moderately soluble in water and soluble in many organic solvents.[4][6]

Property	Value	Reference(s)
Melting Point	43-46 °C	[7]
Boiling Point	185 °C (at 760 mmHg)	[4]
Density	1.22 g/cm³ (at 20 °C)	[4]
Vapor Pressure	0.3 mmHg (at 25 °C)	[4]
рКа	9.9	[8][9]
logP (Octanol/Water)	1.91	[4]
Water Solubility	17 g/L (at 20 °C)	[4]
Flash Point	74 °C (closed cup)	[4]

Spectroscopic Data



The structural features of **4-fluorophenol** can be elucidated through various spectroscopic techniques.

Spectroscopic Data	Interpretation
¹H NMR (CDCl₃, 400 MHz)	δ (ppm): 6.91-6.95 (m, 2H), 6.78-6.81 (m, 2H)[6]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 158.39, 156.50, 151.13, 151.12, 116.44, 116.38, 116.21, 116.03[6]
FT-IR (cm ⁻¹)	Key peaks correspond to O-H stretching, C-F stretching, and aromatic C-H and C=C vibrations. The harmonic frequencies and IR intensities have been calculated and assigned based on the potential energy distribution.[3][10]
Mass Spectrometry (EI)	Molecular ion peak (M+) at m/z = 112. Fragmentation patterns arise from the loss of CO, H, and other fragments from the aromatic ring.[11]

Reactivity and Chemical Properties

The chemical behavior of **4-fluorophenol** is dictated by the hydroxyl and fluoro- substituents. The hydroxyl group is a strong ortho-, para- director in electrophilic aromatic substitution, and its acidity is enhanced by the electron-withdrawing nature of the fluorine atom.[2][12]

- Acidity: It is significantly more acidic than phenol due to the inductive effect of the fluorine atom.[2]
- Electrophilic Aromatic Substitution: The hydroxyl group activates the ring, directing incoming electrophiles to the ortho positions (2 and 6).[12]
- Nucleophilicity: The phenoxide, formed by deprotonation of the hydroxyl group, is a potent nucleophile, readily participating in reactions like Williamson ether synthesis.
- Reactions: It undergoes typical phenol reactions such as etherification, esterification, and acylation.[1] It is a key starting material for more complex molecules.[1]



Experimental Protocols Synthesis of 4-Fluorophenol from 4Fluorophenylboronic Acid

This method represents a modern, greener approach to synthesizing 4-fluorophenol.[2][13]

Materials:

- 4-Fluorophenylboronic acid
- 30% Hydrogen peroxide (H₂O₂)
- · Dimethyl carbonate (DMC) or Water
- Ethyl acetate
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel
- · Petroleum ether

Procedure:

- In a suitable reaction vessel, combine 4-fluorophenylboronic acid (1 equivalent) and a solvent (e.g., 3 mL of water or 1.0 mL of DMC).[2][12]
- Add 30% hydrogen peroxide (2 equivalents) to the mixture. A catalyst may also be added at this stage.[2]
- Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2][12]
- Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.[12]
- Separate the organic layer and wash it with distilled water.[12]



- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2][12]
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[2]
- Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.[2]
- Remove the solvent from the purified fractions by vacuum rotary evaporation to yield pure 4fluorophenol.[2]

Etherification of 4-Fluorophenol (Williamson Ether Synthesis)

This protocol describes a general procedure for the synthesis of an ether from **4-fluorophenol**.

Materials:

- 4-Fluorophenol
- Anhydrous potassium carbonate (K₂CO₃)
- Anhydrous N,N-Dimethylformamide (DMF)
- Primary alkyl halide (e.g., ethyl bromide)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

• To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add **4-fluorophenol** (1.0 equivalent).



- Dissolve the phenol in anhydrous DMF (to a concentration of approx. 0.5 M).
- Add finely ground anhydrous potassium carbonate (2.0 equivalents) to the solution.
- To the stirred suspension, add the primary alkyl halide (1.2 equivalents) dropwise at room temperature.
- Heat the reaction mixture to 60-80 °C and monitor its progress by TLC until the starting material is consumed.
- Cool the mixture to room temperature, pour it into water, and extract with ethyl acetate three times.
- Combine the organic layers and wash them twice with water and once with brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude residue by flash column chromatography on silica gel to yield the pure ether product.

Acylation and Fries Rearrangement

This two-step process converts **4-fluorophenol** into an ortho-acylated phenol, a valuable synthetic intermediate.[14]

Step 1: Acylation of **4-Fluorophenol**

Materials:

- 4-Fluorophenol
- Triethylamine
- · Acetic anhydride
- Dichloromethane or Toluene

Procedure:



- In a suitable reaction vessel under an inert atmosphere, dissolve **4-fluorophenol** (1.0 equivalent) in a solvent like dichloromethane.
- Cool the solution to 0 °C and add triethylamine (1.2 equivalents).
- Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Upon completion, perform a standard aqueous work-up. The resulting 4-fluorophenyl acetate can often be used in the next step without further purification.[14]

Step 2: Fries Rearrangement of 4-Fluorophenyl Acetate

Materials:

- 4-Fluorophenyl acetate
- Anhydrous aluminum chloride (AlCl₃)
- · Crushed ice
- Concentrated HCl
- Ethyl acetate

Procedure:

- To a flask containing anhydrous aluminum chloride (2.5 equivalents), add 4-fluorophenyl acetate (1.0 equivalent) portion-wise at 0 °C.
- Slowly warm the reaction mixture to 120-140 °C and maintain this temperature for 2-3 hours. Higher temperatures favor the formation of the ortho-isomer.[14][15]
- Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCI.[14]
- Extract the aqueous layer with ethyl acetate.



- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to isolate the desired 3acetyl-4-fluorophenol.[14]

Mandatory Visualizations

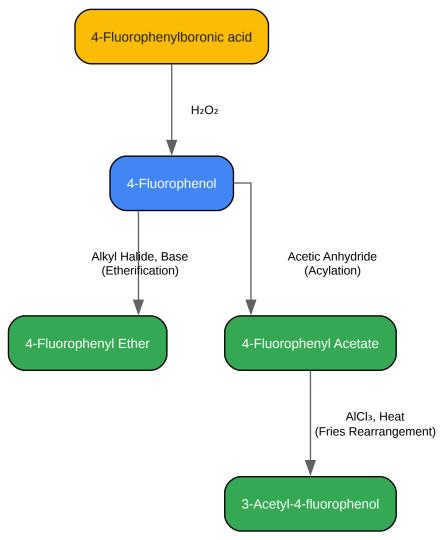


Figure 1: Synthesis and Derivatization of 4-Fluorophenol

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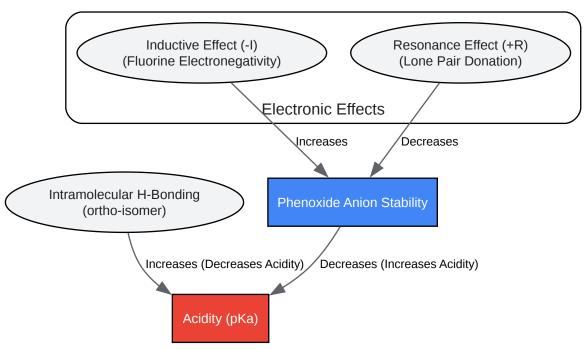


Figure 2: Factors Influencing Acidity of Fluorophenols

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Safety and Handling

4-Fluorophenol is classified as a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin, and it can cause severe skin and eye burns.[3][16]

Hazard Class	GHS Classification
Acute Toxicity, Oral	Category 4 (Harmful if swallowed)[3]
Acute Toxicity, Dermal	Category 4 (Harmful in contact with skin)[3]
Skin Corrosion/Irritation	Category 1B (Causes severe skin burns and eye damage)[4]
Serious Eye Damage	Category 1 (Causes serious eye damage)[4]

Handling Recommendations:



- Use in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]
- · Avoid generating dust.
- Keep away from strong oxidizing agents and bases.
- In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[16]

Conclusion

4-Fluorophenol is a fundamentally important chemical intermediate with a well-defined set of chemical and physical properties. Its reactivity, governed by the activating hydroxyl group and the electron-withdrawing fluorine atom, allows for its use in a wide array of chemical transformations. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating its effective and safe application in creating novel and valuable molecules.

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